molecular formula C19H20ClN5O3 B2761743 8-(3-chloro-4-methoxyphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 876673-17-5

8-(3-chloro-4-methoxyphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2761743
CAS No.: 876673-17-5
M. Wt: 401.85
InChI Key: IOHBMDJWYUXBPC-UHFFFAOYSA-N
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Description

The compound “8-(3-chloro-4-methoxyphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione” is a complex organic molecule. It contains an imidazo[1,2-g]purine core, which is a type of purine. Purines are biologically significant and are found in many important biomolecules like DNA and RNA .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring system. The presence of the chloro, methoxy, and ethyl groups would add to the complexity of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The chloro and methoxy groups might be susceptible to nucleophilic substitution reactions, while the imidazo[1,2-g]purine core might undergo various ring-opening or ring-closing reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it might be further optimized and studied for potential therapeutic applications .

Properties

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-2-ethyl-4,7,8-trimethyl-9aH-purino[7,8-a]imidazol-9-ium-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN5O3/c1-6-23-17(26)15-16(22(4)19(23)27)21-18-24(10(2)11(3)25(15)18)12-7-8-14(28-5)13(20)9-12/h7-9,15H,6H2,1-5H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZOXPNULVIAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2C(=NC3=[N+]2C(=C(N3C4=CC(=C(C=C4)OC)Cl)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN5O3+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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